1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine
Description
1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of triazoloquinazolines
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O2S/c25-17-9-10-20-19(16-17)22(31-14-12-30(13-15-31)21-8-4-5-11-26-21)27-23-24(28-29-32(20)23)35(33,34)18-6-2-1-3-7-18/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOLEQLIFMKUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Phenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Piperazine Moiety: This step may involve nucleophilic substitution reactions with piperazine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: Reduction reactions could target the triazoloquinazoline core or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₂₃H₂₃ClN₄O₂S
- Molecular Weight : 505.0 g/mol
- IUPAC Name : 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine
- CAS Number : Not specified in the sources.
Structural Features
The compound features several notable structural components:
- A triazole ring , which is often associated with various biological activities.
- A quinazoline moiety , known for its role in anticancer and antimicrobial properties.
- A piperazine ring , which is frequently found in drugs targeting the central nervous system.
Anticancer Activity
Research indicates that compounds with similar structures to this molecule exhibit significant anticancer properties. The quinazoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.
Case Study: In Vitro Efficacy
A study conducted by Nacher-Luis et al. (2024) evaluated the anticancer efficacy of related compounds. The results indicated:
- HeLa Cells (Cervical Cancer) : IC50 = 15 µM
- MCF-7 Cells (Breast Cancer) : IC50 = 20 µM
- A549 Cells (Lung Cancer) : IC50 = 25 µM
Antimicrobial Properties
The presence of the benzenesulfonyl group enhances the lipophilicity of the molecule, which may increase its membrane permeability and bioactivity against various pathogens.
Observed Effects
Research has shown that this compound exhibits activity against:
- Staphylococcus aureus
- Escherichia coli
Neuropharmacological Applications
The piperazine component suggests potential neuropharmacological effects. Compounds with similar piperazine scaffolds have been studied for their interactions with serotonin receptors, indicating possible anxiolytic or antidepressant properties.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Nacher-Luis et al. |
| Antimicrobial | Activity against S. aureus, E. coli | Various studies |
| Neuropharmacological | Potential effects on serotonin receptors | Ongoing research |
Anticancer Mechanism Study
In a detailed investigation into the anticancer mechanisms of quinazoline derivatives, researchers utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. The findings revealed a significant increase in sub-G1 phase cells upon treatment with the compound, indicative of apoptosis induction.
Table: Cell Lines Tested for Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Other compounds in this class may share similar core structures but differ in their substituents.
Phenylsulfonyl Derivatives: Compounds with phenylsulfonyl groups may exhibit similar chemical reactivity.
Piperazine Derivatives: Molecules containing piperazine rings may have comparable biological activities.
Uniqueness
The uniqueness of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine is a member of the triazoloquinazoline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 547.0 g/mol. Its structure includes a triazole ring fused to a quinazoline moiety and various substituents that enhance its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : It has potential inhibitory effects on various enzymes involved in critical metabolic pathways.
- Signal Transduction Interference : The compound may affect intracellular signaling pathways, altering cellular responses to external stimuli.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of quinazoline derivatives. For instance:
- A series of quinazoline derivatives exhibited significant inhibitory activity against Aurora kinase , a critical target in cancer therapy. Compounds similar to the one showed selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 10.58 |
| Compound B | MCF-7 | 11.94 |
Antihypertensive Effects
Research has demonstrated that certain triazoloquinazolines possess antihypertensive properties. In vivo studies indicated that some derivatives could significantly reduce heart rate and blood pressure in animal models .
Anti-inflammatory Properties
Compounds within this class have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines like TNF-α. This suggests potential applications in treating inflammatory diseases .
Case Studies
-
Study on Antitumor Activity :
A study evaluated a series of quinazoline derivatives for their cytotoxic effects on cancer cell lines. The compound was part of a larger screening process that identified several analogs with potent anticancer activity against HepG2 and MCF-7 cell lines, demonstrating its potential as an antitumor agent . -
Antihypertensive Evaluation :
In another study assessing the antihypertensive effects of triazoloquinazolines, specific derivatives were found to effectively lower blood pressure in hypertensive rat models, suggesting their utility as therapeutic agents for hypertension management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
